molecular formula C7H9NO2S B021765 2-Thienylcarbamic acid ethyl ester CAS No. 105995-16-2

2-Thienylcarbamic acid ethyl ester

Cat. No.: B021765
CAS No.: 105995-16-2
M. Wt: 171.22 g/mol
InChI Key: RRMXNBZSHDZAJJ-UHFFFAOYSA-N
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Description

2-Thienylcarbamic acid ethyl ester is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group (-NHCOO-) attached to a thienyl group, which is a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thienylcarbamic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with ammonia or an amine to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thienylcarbamic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and ethanol.

    Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst

Major Products Formed:

    Hydrolysis: 2-Thiophenecarboxylic acid and ethanol.

    Reduction: 2-Thienylmethanol.

    Substitution: Various carbamate derivatives depending on the nucleophile used

Scientific Research Applications

2-Thienylcarbamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Thienylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine .

Comparison with Similar Compounds

    Ethyl carbamate: Another carbamate ester with similar reactivity but different biological properties.

    Methyl carbamate: A simpler carbamate ester with distinct applications in agriculture and industry.

    Phenyl carbamate: A more complex carbamate with unique chemical and biological properties

Uniqueness: 2-Thienylcarbamic acid ethyl ester is unique due to the presence of the thienyl group, which imparts specific aromatic and electronic properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

ethyl N-thiophen-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)8-6-4-3-5-11-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMXNBZSHDZAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544612
Record name Ethyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105995-16-2
Record name Ethyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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